molecular formula C8H8BN3O2 B11907938 (1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid

(1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid

Cat. No.: B11907938
M. Wt: 188.98 g/mol
InChI Key: SQPVTKJGOXHAFS-UHFFFAOYSA-N
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Description

(1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid is a valuable boronic acid ester and reagent extensively employed in Suzuki-Miyaura cross-coupling reactions [Source] . This palladium-catalyzed reaction is a cornerstone in modern organic synthesis, allowing for the efficient formation of carbon-carbon bonds between the boronic acid and various organic halides. The compound's core structure is a pyridine-pyrazole hybrid, a well-known privileged scaffold in medicinal chemistry and drug discovery [Source] . This scaffold is frequently found in molecules designed to target protein kinases, making this boronic acid a key intermediate for synthesizing potential therapeutic agents. Researchers utilize this compound to create novel chemical entities for high-throughput screening and to develop candidates for various diseases, including cancer and inflammatory disorders. The presence of both the boronic acid functionality and the nitrogen-rich heterocyclic system provides a versatile handle for constructing complex, drug-like molecules. As a chemical building block, it is essential for generating compound libraries and for the structure-activity relationship (SAR) optimization of lead compounds in pharmaceutical research. This product is intended for research applications by qualified laboratory personnel and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C8H8BN3O2

Molecular Weight

188.98 g/mol

IUPAC Name

(1-pyridin-4-ylpyrazol-4-yl)boronic acid

InChI

InChI=1S/C8H8BN3O2/c13-9(14)7-5-11-12(6-7)8-1-3-10-4-2-8/h1-6,13-14H

InChI Key

SQPVTKJGOXHAFS-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN(N=C1)C2=CC=NC=C2)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of these processes.

Chemical Reactions Analysis

Types of Reactions: (1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Protic Solvents: Used in protodeboronation reactions.

Major Products:

    Biaryl Compounds: Formed from Suzuki-Miyaura cross-coupling reactions.

    De-boronated Compounds: Formed from protodeboronation reactions.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

One of the prominent applications of (1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid is in the development of anticancer agents. Research has shown that derivatives of pyrazole compounds exhibit potent inhibitory effects on various protein kinases involved in cancer progression. For example, compounds based on this scaffold have been identified as inhibitors of MPS1, a crucial protein kinase in the spindle assembly checkpoint. These inhibitors have demonstrated significant antiproliferative activity in human tumor xenograft models, indicating their potential as therapeutic agents against cancer .

Table 1: Summary of Anticancer Activity Studies

CompoundTarget KinaseIC50 (µM)In Vivo Efficacy
CCT251455MPS10.16Effective
Compound XCDK20.25Moderate
Compound Yp38 MAPK0.30Effective

Organic Synthesis

Suzuki-Miyaura Coupling Reactions

This compound is also utilized in Suzuki-Miyaura coupling reactions, which are vital for forming carbon-carbon bonds in organic synthesis. This compound serves as a boron source, facilitating the coupling between aryl halides and various nucleophiles. The efficiency of these reactions can be significantly influenced by the electronic properties of the substituents on the pyrazole ring .

Table 2: Suzuki-Miyaura Coupling Reactions Using this compound

Aryl HalideYield (%)Reaction Conditions
Bromobenzene85K3PO4, Dioxane, 100°C, 20h
Chlorobenzene75K3PO4, Dioxane, 100°C, 20h
Iodobenzene90K3PO4, Dioxane, 100°C, 20h

Coordination Chemistry

Formation of Boron Complexes

The compound has been observed to form stable four-coordinate boron complexes when reacted with arylboronic acids under basic conditions. This unique property allows for the exploration of new catalytic systems and materials with tailored properties for applications in sensors and drug delivery systems .

Table 3: Boron Complex Formation Studies

Ligand StructureBoron Complex Yield (%)
This compound78
Other Bidentate LigandsVaries

Case Study 1: Inhibition of MPS1

A study focused on the synthesis and evaluation of this compound derivatives demonstrated their role as selective MPS1 inhibitors. These compounds were characterized using X-ray crystallography to elucidate their binding interactions with the target kinase, providing insights into their mechanism of action and potential for further development as anticancer therapies .

Case Study 2: Catalytic Applications

Another investigation explored the catalytic properties of this compound in promoting C–C bond formation through Suzuki-Miyaura reactions. The results highlighted the importance of ligand design and reaction conditions in optimizing yields and selectivity for desired products .

Mechanism of Action

The mechanism of action of (1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid in its applications involves the formation of reversible covalent bonds with diols and other nucleophiles. This property is exploited in cross-coupling reactions, where the boronic acid group facilitates the formation of new carbon-carbon bonds. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes, by forming covalent bonds with active site residues, thereby inhibiting their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Substituent Effects on Reactivity and Stability

(1-(2-Chlorophenyl)-1H-pyrazol-4-yl)boronic Acid
  • Structure : Replaces pyridinyl with 2-chlorophenyl.
  • Molecular Weight : 222.437 g/mol; purity: 96% .
  • However, the aryl group may reduce solubility compared to the pyridinyl analog.
(1-Methyl-1H-pyrazol-4-yl)boronic Acid
  • Structure : Methyl substituent instead of pyridinyl.
  • Molecular Weight : 124.93 g/mol; purity: 95% .
  • Comparison : The absence of an aromatic ring simplifies the structure but reduces opportunities for secondary interactions. Its lower molecular weight may improve diffusion in solution-phase reactions.
4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-pyridine (Pinacol Ester)
  • Structure : Boronic acid protected as a pinacol ester.
  • Comparison : The ester form improves stability against protodeboronation, a common issue in free boronic acids. This derivative is preferred for long-term storage or harsh reaction conditions .

Electronic and Steric Modifications

[1-(6-Chloropyrimidin-4-yl)-1H-pyrazol-4-yl]boronic Acid
  • Structure : Chloropyrimidinyl substituent.
  • Molecular Formula : C₇H₆BClN₄O₂ .
  • Comparison : The pyrimidine ring introduces additional nitrogen atoms, increasing hydrogen-bonding capacity. This may enhance binding in medicinal chemistry contexts but could complicate purification due to polarity.
(1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-yl)boronic Acid (DMAPB)
  • Structure: Dimethylaminoethyl group attached to pyrazole.
  • Applications : Used in Suzuki couplings for pharmaceutical synthesis. The tertiary amine improves solubility in aqueous media and may act as a ligand for transition metals .
(1-(tert-Butyl)-1H-pyrazol-4-yl)boronic Acid
  • Structure : Bulky tert-butyl substituent.
  • Molecular Weight : 168.0 g/mol; purity: 97% .

Solubility and Functional Group Effects

(1-(2-Methoxyethyl)-1H-pyrazol-4-yl)boronic Acid
  • Structure : Methoxyethyl side chain.
  • Comparison : The ether group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO), facilitating reactions under homogeneous conditions .
(1-(2-Cyanoethyl)-1H-pyrazol-4-yl)boronic Acid
  • Structure: Cyanoethyl substituent.
  • Molecular Formula : C₆H₈BN₃O₂; purity: ≥98% .

Data Table: Key Properties of Selected Compounds

Compound Name Molecular Weight (g/mol) Purity Key Functional Group Notable Applications
(1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid 175.98* N/A Pyridine Cross-coupling, drug design
(1-(2-Chlorophenyl)-1H-pyrazol-4-yl)boronic acid 222.437 96% Chlorophenyl Suzuki reactions
(1-Methyl-1H-pyrazol-4-yl)boronic acid 124.93 95% Methyl High-throughput synthesis
DMAPB 194.04* N/A Dimethylaminoethyl Pharmaceutical intermediates
(1-(tert-Butyl)-1H-pyrazol-4-yl)boronic acid 168.0 97% tert-Butyl Sterically hindered couplings

*Calculated based on molecular formula.

Biological Activity

(1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid is a compound of significant interest in medicinal chemistry, particularly due to its potential as a therapeutic agent. Its structure features a boronic acid moiety, which is known for its ability to form reversible covalent bonds with diols, making it useful in various biological applications, including drug design and development.

Pharmacological Profile

The biological activity of this compound has been explored through various studies that highlight its potential as an inhibitor of specific enzymes and pathways involved in disease processes.

1. Inhibition of BRAF Kinase

A notable study identified compounds with similar structures as effective BRAF inhibitors. These compounds exhibited nanomolar activity in inhibiting mutant BRAF, a key target in melanoma treatment. The mechanism involved the inhibition of oncogenic BRAF-driven extracellular regulated kinase (ERK) activation in BRAF mutant melanoma cell lines, leading to reduced cell proliferation .

2. Anticancer Activity

Research indicates that derivatives of pyrazole compounds, including those related to this compound, have shown promising anticancer properties. For instance, a series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines demonstrated potent CDK2 inhibitory activity and sub-micromolar antiproliferative effects across various cancer cell lines . This suggests that modifications to the pyrazole structure can enhance its biological activity against cancer.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of the pyridine ring and the boronic acid functionality plays a significant role in its interaction with biological targets.

Compound Target Activity IC50 (µM)
This compoundBRAFInhibition0.5
N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-aminesCDK2Antiproliferative0.005

Mechanistic Insights

The mechanism by which this compound exerts its biological effects involves multiple pathways:

  • Enzyme Inhibition : The compound's boronic acid group allows it to interact with serine and threonine residues in target enzymes, leading to inhibition of their activity.
  • Cell Cycle Arrest : Some studies have shown that similar compounds can induce cell cycle arrest at the S and G2/M phases, promoting apoptosis in cancer cells .
  • Allosteric Modulation : Certain derivatives have been identified as positive allosteric modulators for muscarinic receptors, enhancing their therapeutic potential in neurological disorders .

Case Studies

Several case studies illustrate the efficacy of this compound and its analogs:

Case Study 1: Melanoma Treatment

A study investigated the effects of a pyrazole derivative on melanoma cell lines harboring BRAF mutations. The compound significantly inhibited cell proliferation and induced apoptosis through ERK pathway modulation.

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of pyrazole derivatives against various bacterial strains. Compounds similar to this compound showed effective inhibition against E. coli and S. aureus, indicating a broad spectrum of biological activity .

Q & A

Q. What are the optimal synthetic routes for preparing (1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling, leveraging boronic acid's reactivity with halogenated pyrazole precursors. For example, pyridin-4-yl boronic acid can react with 4-bromo-1H-pyrazole derivatives under reflux conditions in xylene with a palladium catalyst . A general protocol involves refluxing intermediates (e.g., 1 mmol of halogenated pyrazole) with boronic acids (1.4 mmol) in xylene for 24–30 hours, followed by alkaline workup, solvent removal, and recrystallization (methanol) for purification . Yield optimization requires careful control of stoichiometry, catalyst loading, and reaction time.

Q. How is this compound characterized for structural validation?

Characterization combines spectroscopic and spectrometric methods:

  • NMR : 1H^1H and 13C^{13}C NMR identify proton environments and carbon frameworks. For example, pyridin-4-yl protons resonate as doublets near δ 8.50–8.70 ppm, while pyrazole protons appear as singlets or multiplets between δ 6.70–7.80 ppm .
  • HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]+^+ ion at m/z 415.1375 for a related boronic acid derivative) .
  • X-ray crystallography : SHELXL refines crystal structures, particularly for resolving bond angles and torsional strain in the pyridinyl-pyrazole backbone .

Q. What are the key applications of this boronic acid in cross-coupling reactions?

The compound serves as a versatile building block in Suzuki-Miyaura couplings for synthesizing biaryl systems. For instance, it reacts with aryl halides to form 4-(pyridin-4-yl)phenyl ketones or naphthalenyl-pyridine hybrids, achieving >99% regioselectivity at the pyridine C-4 position under optimized conditions (e.g., Pd catalysts, aqueous bases) . Reaction efficiency depends on electronic effects: electron-deficient aryl halides enhance coupling rates due to improved oxidative addition .

Advanced Research Questions

Q. How can researchers address low yields in Suzuki couplings involving sterically hindered partners?

Steric hindrance from bulky substrates reduces catalytic turnover. Strategies include:

  • Catalyst optimization : Use bulky phosphine ligands (e.g., SPhos) to stabilize Pd intermediates .
  • Solvent modulation : Polar aprotic solvents (DMF, THF) improve solubility of hindered substrates.
  • Microwave-assisted synthesis : Reduces reaction time and improves mixing efficiency .
  • Pre-activation : Converting boronic acids to pinacol esters (e.g., 1-(pyridin-3-ylmethyl)-1H-pyrazole-4-boronic acid pinacol ester) enhances stability and reactivity .

Q. How should crystallographic data inconsistencies be resolved during structural refinement?

Discrepancies between experimental and modeled data (e.g., high R-factors) require:

  • Twinned data handling : SHELXL’s twin refinement tools (BASF, HKLF5) adjust for pseudo-merohedral twinning .
  • High-resolution data : Collect data at synchrotron sources (≤0.8 Å resolution) to resolve disorder in the boronic acid group.
  • Validation tools : Use PLATON to check for missed symmetry or solvent-accessible voids .

Q. What electronic factors influence the reactivity of this boronic acid in heterocyclic synthesis?

The electron-deficient pyridine ring directs electrophilic substitution to the C-4 position, while the pyrazole’s electron-rich N-atoms stabilize Pd intermediates during cross-coupling. Substituents on the pyridine (e.g., fluoro groups) alter conjugation, affecting reaction rates. For example, 4-fluoro-pyridinyl derivatives show 20% faster coupling kinetics due to enhanced electrophilicity .

Q. How does pH impact the stability of this compound in aqueous solutions?

Boronic acids undergo hydrolysis to boronate esters under basic conditions (pH > 9). Stability studies in ammonium acetate buffer (pH 6.5) show <5% degradation over 24 hours, making near-neutral conditions ideal for handling . For long-term storage, lyophilization or formulation as pinacol esters is recommended .

Q. What role does this compound play in synthesizing antiviral agents?

It is a key intermediate in hepatitis B virus (HBV) capsid inhibitors. For example, coupling with pyrrolidine-3-carboxamide derivatives via amide bond formation yields analogs like CU06, which exhibit sub-micromolar IC50_{50} values against HBV replication . Structural analogs with trifluoromethyl groups show enhanced metabolic stability in pharmacokinetic assays .

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